An In-Depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide
An In-Depth Technical Guide to 2-amino-N,N-dimethyl-2-phenylacetamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N,N-dimethyl-2-phenylacetamide, a chiral building block with significant potential in medicinal chemistry and synthetic applications. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from chemical supplier databases, predicted data, and established principles of organic chemistry. It offers insights into the compound's structure, physicochemical characteristics, a robust synthetic pathway, and state-of-the-art analytical methodologies for its characterization and quality control. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, development, and application of this and related molecules.
Introduction and Molecular Overview
2-amino-N,N-dimethyl-2-phenylacetamide is a chiral organic compound featuring a stereocenter at the alpha-carbon, which is substituted with a primary amine, a phenyl group, and an N,N-dimethylacetamide group. This unique combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a primary amine and a tertiary amide on a chiral scaffold offers multiple points for diversification and derivatization.
The molecule is structurally related to phenylglycine, a non-proteinogenic amino acid, and its derivatives are explored for a range of biological activities. The N,N-dimethylamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
It is important to note that various suppliers may list this compound under different CAS Numbers, often distinguishing between the racemic mixture and specific enantiomers. The (S)-enantiomer is commonly cited under CAS Number 149865-91-8, while other numbers like 1161012-23-2 may refer to the racemate or samples of unspecified stereochemistry.[1] Researchers should verify the stereochemistry of their material using appropriate analytical techniques.
Physicochemical and Computed Properties
A summary of the key identifiers and physicochemical properties for 2-amino-N,N-dimethyl-2-phenylacetamide is presented below. It is critical to highlight that while some physical data is available from commercial suppliers, many properties are computationally predicted and await experimental verification.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-N,N-dimethyl-2-phenylacetamide | [1][2] |
| Synonym(s) | (2S)-2-amino-N,N-dimethyl-2-phenylethanamide (for S-enantiomer) | |
| CAS Number | 149865-91-8 ((S)-enantiomer); 1161012-23-2 (unspecified) | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [2] |
| Boiling Point | 306.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CN(C)C(=O)C(N)C1=CC=CC=C1 | [2] |
| InChI Key | FYEBKMCUIFSZNT-UHFFFAOYSA-N (for racemate) |
Synthesis and Purification
While specific literature detailing the synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide is scarce, its structure strongly suggests a synthetic strategy based on the well-established Strecker synthesis of α-amino acids, followed by amidation. This multi-step approach offers a reliable and scalable route to the target compound.
Proposed Synthetic Pathway: Strecker Synthesis Followed by Amidation
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. In this case, benzaldehyde serves as the precursor to the phenyl-substituted alpha-carbon. The resulting α-amino acid, phenylglycine, is then converted to the target amide.
Overall Reaction Scheme:
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Step 1 (Strecker Synthesis): Benzaldehyde reacts with ammonia and a cyanide source (e.g., potassium cyanide) to form α-aminophenylacetonitrile.
-
Step 2 (Nitrile Hydrolysis): The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield phenylglycine.
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Step 3 (Amidation): Phenylglycine is coupled with dimethylamine using a suitable activating agent to form the final product, 2-amino-N,N-dimethyl-2-phenylacetamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic chemistry methodologies.
Step 1 & 2: Synthesis of Phenylglycine via Strecker Reaction
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Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq.) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. An aqueous solution of potassium cyanide (1.1 eq.) is added, followed by the dropwise addition of benzaldehyde (1.0 eq.).
-
Reaction Execution: The mixture is stirred vigorously at room temperature. The progress of the reaction to form α-aminophenylacetonitrile can be monitored by Thin Layer Chromatography (TLC).
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Hydrolysis: Once the formation of the aminonitrile is complete, concentrated hydrochloric acid is carefully added to the reaction mixture. The flask is then fitted with a reflux condenser and heated to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.
-
Work-up and Isolation: After cooling, the pH of the solution is adjusted to the isoelectric point of phenylglycine (around pH 6) to precipitate the amino acid. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Step 3: Amidation of Phenylglycine with Dimethylamine
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Amine Protection (Optional but Recommended): To prevent self-coupling and other side reactions, the primary amine of phenylglycine should be protected, for example, as a Boc-carbamate (Di-tert-butyl dicarbonate).
-
Carboxylic Acid Activation: The protected phenylglycine (1.0 eq.) is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). A coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.) are added. The mixture is stirred at 0 °C for 20-30 minutes to activate the carboxylic acid.
-
Amide Formation: A solution of dimethylamine (2.0 M in THF, 1.5 eq.) is added dropwise to the activated acid solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Deprotection: The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid, saturated sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated. The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 2-amino-N,N-dimethyl-2-phenylacetamide.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
No public, experimentally verified spectra for 2-amino-N,N-dimethyl-2-phenylacetamide are currently available. The following predictions are based on the known spectral data of structurally similar compounds, such as 2-phenylacetamide[4][5], N,N-dimethyl-2-phenylacetamide[6], and 2-amino-2-phenylacetamide[7], and fundamental principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (C₆H₅-): A multiplet integrating to 5 protons is expected in the range of δ 7.2-7.5 ppm.
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Methine Proton (-CH(NH₂)-): A singlet or a broad singlet for the proton on the alpha-carbon is expected around δ 4.5-5.0 ppm. Its chemical shift is influenced by the adjacent phenyl and amino groups.
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Amine Protons (-NH₂): A broad singlet integrating to 2 protons, likely in the range of δ 1.5-3.0 ppm. The exact chemical shift is highly dependent on solvent, concentration, and temperature.
-
N-Methyl Protons (-N(CH₃)₂): Two distinct singlets are expected for the two methyl groups due to hindered rotation around the amide C-N bond. These would likely appear in the range of δ 2.8-3.2 ppm, each integrating to 3 protons.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-C=O): A signal in the downfield region, approximately δ 170-175 ppm.
-
Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the chiral center) would be distinct from the ortho, meta, and para carbons.
-
Methine Carbon (-CH(NH₂)-): A signal for the alpha-carbon is expected around δ 55-65 ppm.
-
N-Methyl Carbons (-N(CH₃)₂): Two distinct signals for the methyl carbons, expected around δ 35-40 ppm, confirming the hindered rotation of the amide bond.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch (Amine): Two characteristic medium-intensity sharp peaks are expected in the range of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹. This is a key diagnostic peak for the amide functionality.
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C=C Stretch (Aromatic): Overtone and combination bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 178.
-
Key Fragmentation Patterns:
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Loss of the dimethylamino group (•N(CH₃)₂) would lead to a fragment at m/z = 134.
-
A prominent fragment corresponding to the N,N-dimethylcarbamoyl cation [C(=O)N(CH₃)₂]⁺ at m/z = 72.
-
Benzylic cleavage could produce the [C₆H₅CHNH₂]⁺ fragment at m/z = 106.
-
Analytical Methods for Quality Control
Rigorous analytical control is essential to ensure the purity and identity of 2-amino-N,N-dimethyl-2-phenylacetamide, particularly concerning its stereochemical integrity.
Purity Assessment: Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the chemical purity of the compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection is typically performed using a UV detector, monitoring at a wavelength around 254 nm.
Chiral Analysis: Determination of Enantiomeric Purity
As a chiral compound, determining the enantiomeric excess (% ee) is a critical quality control parameter.
A. Chiral High-Performance Liquid Chromatography (Chiral HPLC) This is the most direct and widely used method for separating and quantifying enantiomers.[8][9] The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Hypothetical Chiral HPLC Protocol:
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for a broad range of chiral compounds.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
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Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute as separate peaks.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%
B. NMR Spectroscopy with Chiral Derivatizing Agents An indirect method involves reacting the chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers.[10] These diastereomers have distinct NMR spectra, and the signals (e.g., for the methoxy or CF₃ groups) can be integrated to determine the diastereomeric ratio, which corresponds to the original enantiomeric ratio.
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for compound characterization.
Safety, Handling, and Storage
Professionals handling 2-amino-N,N-dimethyl-2-phenylacetamide should consult the full Safety Data Sheet (SDS) provided by the supplier.
-
Hazard Identification: The compound is classified with GHS07 pictogram and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place. Recommended storage temperature is between 2-8 °C.
Conclusion
2-amino-N,N-dimethyl-2-phenylacetamide represents a versatile chiral building block for synthetic and medicinal chemistry. While comprehensive experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous structures. The proposed Strecker-based synthesis offers a reliable production route, and the outlined analytical methods, particularly chiral HPLC, are essential for ensuring the quality and stereochemical integrity required for advanced research and development applications.
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